
2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperazine ring and an amino group.Scientific Research Applications
Antiproliferative Activity
A study by Mallesha et al. (2012) involved the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which exhibited significant antiproliferative effects against various human cancer cell lines, suggesting potential use as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial Agents
Krishnamurthy et al. (2011) synthesized derivatives of 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, which showed potent inhibitory activity against various bacteria, highlighting their potential as antimicrobial agents (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Anti-angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) reported that N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives effectively inhibited blood vessel formation in vivo and showed significant DNA cleavage activities, suggesting their utility in cancer research (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Dual-action Hypoglycemic Agents
Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives that acted as glucokinase activators and were effective dual-action hypoglycemic agents, providing potential applications in diabetes treatment (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).
Anti-Tobacco Mosaic Viral Agents
Nagalakshmamma et al. (2020) designed urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which exhibited significant inhibitory activity against the tobacco mosaic virus, highlighting potential applications in agricultural research (Nagalakshmamma, Venkataswamy, Pasala, Umamaheswari, Thyagaraju, Nagaraju, & Chalapathi, 2020).
Antiplatelet Agents
Roma et al. (2003) synthesized derivatives of 4H-pyrido[1,2-a]pyrimidine, which showed significant antiplatelet activity, suggesting potential therapeutic applications in cardiovascular diseases (Roma, Braccio, Carrieri, Grossi, Leoncini, Signorello, & Carotti, 2003).
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one involves the reaction of 2,4,6-trichloropyrimidine with piperazine followed by the addition of ammonia to form the final product.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "piperazine", "ammonia" ], "Reaction": [ "Step 1: 2,4,6-trichloropyrimidine is reacted with piperazine in the presence of a base such as potassium carbonate to form 2-amino-6-(piperazin-1-yl)pyrimidine.", "Step 2: The intermediate product from step 1 is then treated with ammonia in the presence of a catalyst such as palladium on carbon to form 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one." ] } | |
CAS RN |
1158775-43-9 |
Molecular Formula |
C8H15Cl2N5O |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
2-amino-4-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C8H13N5O.2ClH/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13;;/h5,10H,1-4H2,(H3,9,11,12,14);2*1H |
InChI Key |
QDJHDZSMDCAFTF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC(=O)NC(=N2)N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)NC(=N2)N.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-1,5-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384262.png)
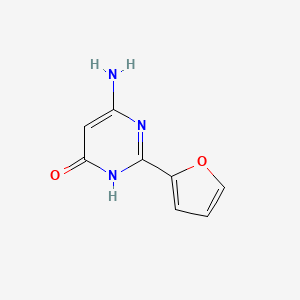

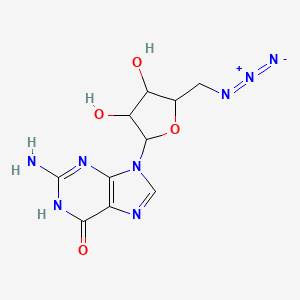
![1-(4-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1384270.png)
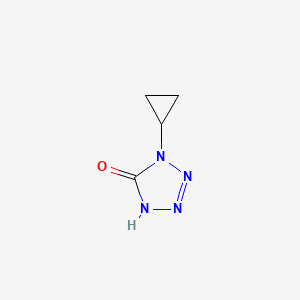
![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)
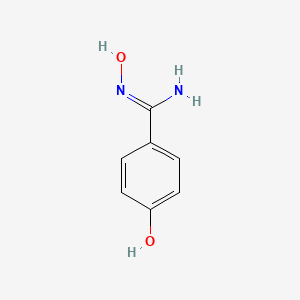
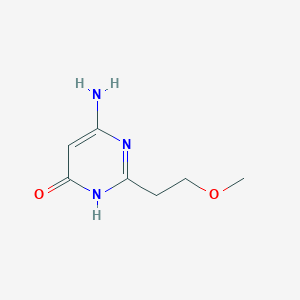
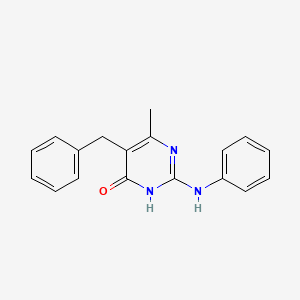
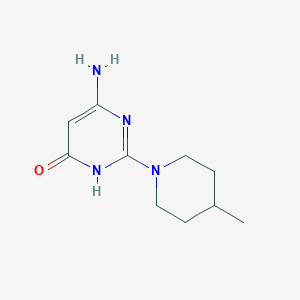
![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methylidene]hydroxylamine](/img/structure/B1384284.png)